

# Elironrasib's Covalent Engagement of the Active KRAS G12C State: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of **Elironrasib** (formerly RMC-6291), a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the active, GTP-bound state of the KRAS G12C oncoprotein. **Elironrasib**'s novel mechanism of action, which involves the formation of a tri-complex with the intracellular chaperone protein cyclophilin A (CypA), represents a significant advancement in targeting RAS-addicted cancers and overcoming resistance to inhibitors that target the inactive state.

# A Differentiated Mechanism of Action: The Tri-Complex Inhibition of KRAS(ON)

**Elironrasib** operates through an innovative tri-complex inhibitor (TCI) modality.[1][2][3] Unlike first-generation KRAS G12C inhibitors that bind to the inactive, GDP-bound "OFF" state, **Elironrasib** targets the active, GTP-bound "ON" state, which is responsible for oncogenic signaling.[4][5][6]

The mechanism can be summarized in four key steps:

- Cellular Entry and Binary Complex Formation: **Elironrasib** enters the cell and binds to the abundant intracellular chaperone protein, cyclophilin A (CypA).[1]
- Ternary Complex Assembly: This **Elironrasib**-CypA binary complex then binds to the GTP-bound KRAS G12C protein. This interaction creates a new, composite binding pocket on the







protein surface adjacent to the G12C mutation.[1]

- Covalent Modification: Within this tri-complex, **Elironrasib**'s reactive warhead is positioned to form a covalent and irreversible bond with the cysteine residue at position 12 of KRAS.[1] [7]
- Inhibition of Downstream Signaling: The formation of this stable, irreversible tri-complex sterically blocks the interaction of KRAS(ON) with its downstream effector proteins, such as RAF and PI3K, thereby inhibiting oncogenic signaling.[1][8][9]













Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Elironrasib (RMC-6291), a Potent and Orally Bioavailable, RAS(ON) G12C-Selective, Covalent Tricomplex Inhibitor for the Treatment of Patients with RAS G12C-Addicted Cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Elironrasib Active in KRAS G12C-Resistant NSCLC The ASCO Post [ascopost.com]
- 5. Medicinal Chemistry in Review: The Discovery of Elironrasib (RMC-6291) | Domainex [domainex.co.uk]
- 6. Elironrasib: Revolution Medicines' Promising Leap in KRAS G12C NSCLC Therapy [ainvest.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Elironrasib's Covalent Engagement of the Active KRAS G12C State: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10858000#elironrasib-covalent-binding-to-kras-g12c-on-state]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com